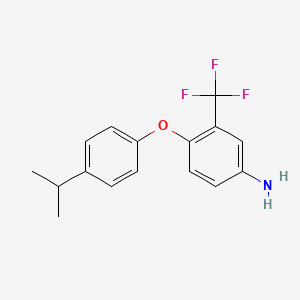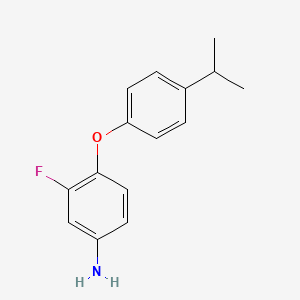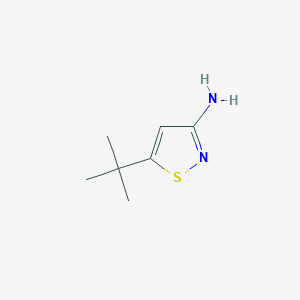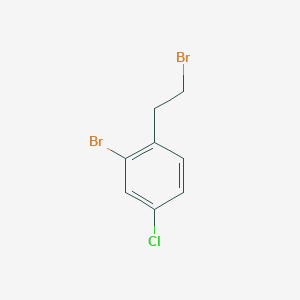![molecular formula C7H5BrClN3 B1343044 5-(Brommethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazin CAS No. 529508-57-4](/img/structure/B1343044.png)
5-(Brommethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazin
Übersicht
Beschreibung
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains both bromine and chlorine atoms
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
Target of Action
The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .
Mode of Action
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .
Pharmacokinetics
These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .
Biochemische Analyse
Biochemical Properties
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The interaction between 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine and kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can disrupt cell signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine exerts its effects through binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of enzymes, such as kinases, thereby preventing their catalytic activity. Additionally, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher doses, 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the covalent modification of essential proteins and the disruption of critical cellular processes .
Metabolic Pathways
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. The interaction of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within cells can influence its activity and effectiveness in inhibiting kinase activity .
Subcellular Localization
The subcellular localization of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine within these compartments can affect its ability to interact with specific biomolecules and exert its inhibitory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a bromomethyl precursor with a chloropyrrolo intermediate in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties and applications.
Tetrazines: Another class of nitrogen-containing heterocycles with similar reactivity and applications.
Uniqueness
5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in certain applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNJTDTQXSPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1CBr)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

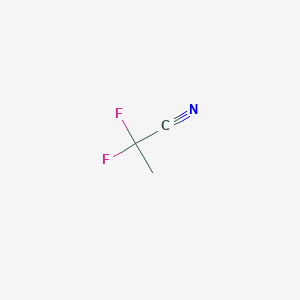
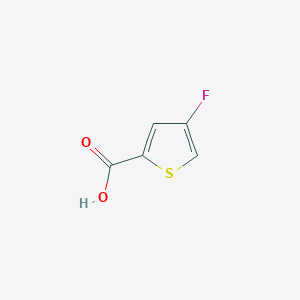
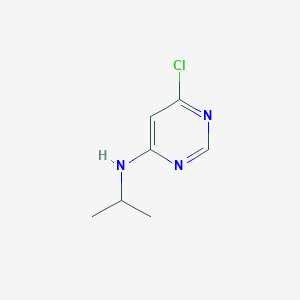
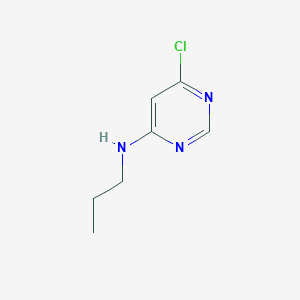
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
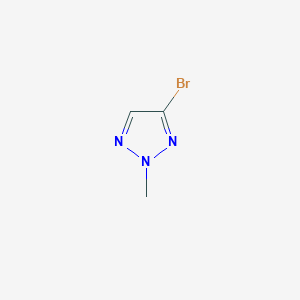
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)
![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)
